2,6,N-Trihydroxy-benzamide
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Overview
Description
2,6,N-Trihydroxy-benzamide is an organic compound characterized by the presence of three hydroxyl groups and an amide group attached to a benzene ring
Mechanism of Action
Target of Action
It’s worth noting that n-substituted benzamides, a class of compounds to which 2,6,n-trihydroxy-benzamide belongs, have been found to inhibit nf-κb activation . NF-κB is a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection.
Mode of Action
Apoptosis is a form of programmed cell death, and NF-κB is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens .
Biochemical Pathways
The inhibition of nf-κb activation suggests that it may impact pathways related to inflammation and immune response, as nf-κb plays a crucial role in these processes .
Result of Action
Based on the known effects of n-substituted benzamides, it can be inferred that this compound may induce apoptosis and inhibit nf-κb activation, potentially leading to effects on cell survival and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,N-Trihydroxy-benzamide typically involves the reaction of 2,6-dihydroxybenzoic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6,N-Trihydroxy-benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential as an inhibitor of photosynthetic electron transport in plants.
Medicine: Research has explored its potential as an antiviral agent, particularly against hepatitis C virus protease.
Industry: It is used in the development of herbicides and other agrochemicals.
Comparison with Similar Compounds
3-Nitro-2,4,6-trihydroxybenzamide: Similar in structure but with a nitro group, it also inhibits photosynthetic electron transport.
2,4,6-Trihydroxybenzoic acid: Lacks the amide group but shares the hydroxyl groups, used in similar applications.
2,6-Dihydroxybenzamide: Similar structure but with fewer hydroxyl groups, used in different chemical reactions.
Uniqueness: 2,6,N-Trihydroxy-benzamide is unique due to its specific combination of hydroxyl and amide groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit photosynthetic electron transport and viral proteases makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N,2,6-trihydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-2-1-3-5(10)6(4)7(11)8-12/h1-3,9-10,12H,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPSEOFCRWRCKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)NO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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